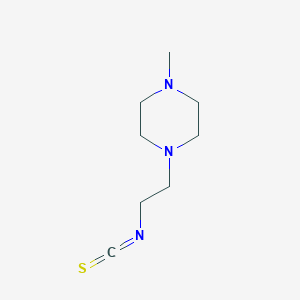

1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(2-Isothiocyanatoethyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Isothiocyanatoethyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70825-74-0 |

|---|---|

Molecular Formula |

C8H15N3S |

Molecular Weight |

185.29 g/mol |

IUPAC Name |

1-(2-isothiocyanatoethyl)-4-methylpiperazine |

InChI |

InChI=1S/C8H15N3S/c1-10-4-6-11(7-5-10)3-2-9-8-12/h2-7H2,1H3 |

InChI Key |

QJSGVQKZKZYQQL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCN=C=S |

Origin of Product |

United States |

Foundational & Exploratory

pKa values of the piperazine ring in isothiocyanate derivatives

Initiating Data Collection

I'm starting by zeroing in on data. I'm hitting Google hard, specifically looking for pKa values of the piperazine ring, how isothiocyanate groups mess with those values, and the methods used to determine them. This will form the foundation of my analysis.

Structuring the Technical Guide

I'm now focusing on structuring the technical guide. I've analyzed the initial search results, and have identified key themes and authoritative sources. I'm developing a logical flow, starting with an introduction to the importance of piperazine pKa in drug development. I'll include sections on the electronic effects of the isothiocyanate, methods for pKa determination, and reported values for derivatives. Tables and diagrams will also be integrated.

Refining Search Strategies

I'm now revising my search strategy for pKa information. I realize I need to start with the foundational pKa of the piperazine ring, then study the electronic effects of isothiocyanates. This will provide a more logical structure to my data collection. I will use more targeted searches to enhance the efficiency of my research.

Prioritizing Foundational Searches

I'm now revising my approach. Instead of a single broad search, I'll start with fundamental piperazine pKa values. Then, I'll explore isothiocyanate's electronic effects and their impact. Finally, I will identify specific studies on piperazine isothiocyanate derivatives. I need to synthesize information from multiple sources for the best technical guide.

reactivity profile of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine with amines

Executive Summary

This technical guide analyzes the chemical behavior of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine (CAS: N/A for specific commercial salt forms, often custom synthesized), a bifunctional reagent widely utilized in medicinal chemistry for introducing the piperazine moiety via a thiourea linkage.

Unlike simple alkyl isothiocyanates (ITCs), this compound exhibits a unique "internal base" effect due to the distal N-methylpiperazine tertiary amine. This structural feature significantly alters its kinetic profile, often accelerating nucleophilic addition reactions with amines through intramolecular general base catalysis. This guide details the mechanistic underpinnings, reactivity factors, and optimized protocols for leveraging this reagent in drug discovery.

Chemical Profile & Structural Analysis[1][2]

Molecular Architecture

The molecule consists of three distinct functional zones:

-

The Electrophile: A terminal isothiocyanate (-N=C=S) group susceptible to nucleophilic attack.

-

The Linker: An ethyl spacer (

) that provides conformational flexibility but minimal steric shielding. -

The Base: A 4-methylpiperazine ring. The N4 nitrogen is a moderately strong base (

), while the N1 nitrogen (attached to the ethyl linker) has reduced basicity due to the electron-withdrawing nature of the nearby ITC group.

| Property | Value / Description | Impact on Reactivity |

| Formula | -- | |

| MW | 185.3 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |

| Est. pKa (N4) | ~8.5 | Acts as a proton acceptor/shuttle during thiourea formation. |

| Est. pKa (N1) | ~4.0 - 5.0 | Reduced basicity; unlikely to protonate at physiological pH. |

| LogP | ~1.2 | Moderate lipophilicity; soluble in DCM, DMF, and alcohols. |

Mechanistic Deep Dive: The "Piperazine Effect"

Standard vs. Assisted Mechanism

The reaction of a generic ITC with a primary amine follows a nucleophilic addition pathway to form a thiourea. This process is typically second-order (first-order in both amine and ITC). However, the formation of the zwitterionic intermediate is reversible; the rate-determining step is often the proton transfer from the attacking amine to the ITC nitrogen.

In 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, the distal tertiary amine (N4) facilitates this proton transfer.

Mechanism Diagram (DOT)

Caption: Mechanistic pathway highlighting the intramolecular base catalysis provided by the N4-piperazine nitrogen.

Kinetic Implications[3]

-

Acceleration in Non-Polar Solvents: In solvents like DCM or Toluene, where external proton transfer is slow, this reagent reacts faster than comparable alkyl ITCs (e.g., hexyl isothiocyanate) because the N4-nitrogen acts as a local proton sink.

-

pH Sensitivity: If the reaction is run in acidic media (pH < 6), the N4-nitrogen becomes protonated (

). This abolishes the catalytic effect and introduces electrostatic repulsion if the incoming nucleophile is also positively charged.

Reactivity Factors & Selectivity

Amine Nucleophilicity

The reactivity order follows standard nucleophilicity trends, but steric bulk on the incoming amine is less tolerated due to the flexible ethyl linker allowing the ITC to "sweep" a larger volume.

-

Primary Aliphatic Amines: Fast (< 30 mins at RT).

-

Secondary Aliphatic Amines: Moderate (1-4 hours at RT).

-

Anilines (Aromatic Amines): Slow. Requires heating (40-60°C) or external base (TEA/DIPEA) to drive the equilibrium.

Solvent Effects

-

DCM/Chloroform: Excellent for synthesis. The internal base effect is maximized.

-

Alcohols (MeOH/EtOH): Good solubility, but the solvent can compete as a hydrogen bond donor, potentially masking the internal catalytic effect.

-

DMF/DMSO: Use only if necessary for solubility. High polarity stabilizes the zwitterion but makes workup difficult.

Experimental Protocols

Synthesis of Piperazine-Linked Thioureas

Objective: Coupling 1-(2-Isothiocyanatoethyl)-4-methylpiperazine with a primary amine.

Reagents:

-

ITC Reagent: 1.0 equivalent

-

Amine: 1.1 equivalents

-

Solvent: Dichloromethane (DCM) (anhydrous preferred)

-

Base: None required for aliphatic amines; 1.5 eq DIPEA for anilines.

Workflow Diagram (DOT)

Caption: Standard synthetic workflow for thiourea formation using piperazine-linked ITCs.

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.1 mmol) in DCM (5 mL). If the amine is an HCl salt, add DIPEA (1.2 mmol) to liberate the free base.

-

Addition: Dissolve 1-(2-Isothiocyanatoethyl)-4-methylpiperazine (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture at 0°C (ice bath) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours.

-

Monitoring: Look for the disappearance of the ITC peak in IR (~2100 cm⁻¹) or the mass shift (+185 Da) by LCMS.

-

-

Workup:

-

Scenario A (Precipitate): Many thioureas precipitate from DCM. Filter, wash with cold ether, and dry.

-

Scenario B (Soluble): Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradient). Note: The basic piperazine tail may cause tailing on silica; add 1% Triethylamine or Ammonia to the eluent.

-

Kinetic Monitoring Assay

To determine relative reactivity rates of different amines with this ITC:

-

Setup: Prepare 10 mM stock solutions of ITC and Amine in DMSO-d6.

-

Method: Mix 1:1 in an NMR tube.

-

Measurement: Monitor the decay of the ITC carbon signal in ^13C-NMR (~130-140 ppm) or the shift of the

-methylene protons in ^1H-NMR. -

Data Analysis: Plot

vs. time. The slope yields the pseudo-first-order rate constant (

Applications in Drug Discovery

This reagent is a "privileged building block" used to append the piperazine motif, which improves:

-

Solubility: The basic nitrogen increases aqueous solubility at physiological pH.

-

Target Engagement: The thiourea linkage acts as a hydrogen bond donor/acceptor pair, often interacting with backbone carbonyls in kinase hinge regions.

-

Linker Chemistry: Used in PROTAC design to link a warhead to an E3 ligase ligand where the piperazine provides a rigid yet soluble spacer.

Safety & Handling

-

Sensitizer: Like all isothiocyanates, this compound is a potent skin and respiratory sensitizer. Handle only in a fume hood.

-

Lachrymator: May cause eye irritation. Wear safety glasses and gloves (Nitrile).

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture can hydrolyze the ITC to the corresponding amine or thiocarbamate.

References

-

Satchell, D. P. N., & Satchell, R. S. (1990).[1] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1415-1420.[1] Link

-

Li, Z.-Y., et al. (2013).[2][3] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.[2][3] Synthesis, 45, 1667-1674.[2][3] Link

-

Thermo Fisher Scientific. (n.d.). Introduction to Amine Modification. Bioconjugate Techniques. Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72, 171-179. (Context: Piperazine structural motifs in drug design). Link

Sources

- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

1-(2-Isothiocyanatoethyl)-4-methylpiperazine: Chemical Identifiers, Mechanistic Reactivity, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and rational drug design, electrophilic building blocks are paramount for generating diverse, pharmacologically active libraries. 1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a highly versatile, bifunctional reagent featuring a basic N-methylpiperazine core tethered to a highly reactive isothiocyanate moiety. This technical whitepaper explores the chemical identifiers, mechanistic reactivity, and step-by-step experimental methodologies for utilizing this compound. Furthermore, we examine its critical role in neuropharmacology—specifically in the synthesis of irreversible dopamine transporter (DAT) ligands—and its application in developing novel antiproliferative agents.

Chemical Identity and Structural Descriptors

The structural architecture of 1-(2-isothiocyanatoethyl)-4-methylpiperazine combines the solubilizing, basic properties of a piperazine ring[1] with the electrophilic potential of an isothiocyanate. This dual functionality allows it to act both as a pharmacophore modifier and a covalent linker.

Table 1: Chemical and Physical Identifiers

| Descriptor | Value |

| IUPAC Name | 1-(2-isothiocyanatoethyl)-4-methylpiperazine |

| Molecular Formula | C₈H₁₅N₃S[2] |

| Molecular Weight | 185.29 g/mol |

| SMILES | CN1CCN(CC1)CCN=C=S |

| Core Motif | N-methylpiperazine linked via an ethyl chain to an isothiocyanate |

| Typical Appearance | Pale yellow to colorless oil |

| Solubility Profile | Soluble in DCM, DMF, DMSO; reacts slowly with protic solvents |

Mechanistic Chemistry: The Isothiocyanate Electrophile

As a Senior Application Scientist, selecting the right electrophile is a matter of balancing reactivity with chemoselectivity. The isothiocyanate group (-N=C=S) serves as an ideal electrophilic center for coupling with primary and secondary amines to form thioureas .

Causality in Reagent Selection

Why choose an isothiocyanate over its oxygen analogue, the isocyanate (-N=C=O)?

-

Hydrolytic Stability : Isothiocyanates are significantly less reactive toward water. This allows for benchtop handling and even reactions in aqueous-organic mixtures without rapid degradation into symmetrical ureas.

-

Chemoselectivity : At room temperature, isothiocyanates react preferentially with amines over hydroxyls. This chemoselectivity eliminates the need for tedious protecting-group chemistry when reacting with amino-alcohols.

-

Pharmacological Properties : The resulting thiourea linkage is a superior bidentate hydrogen-bond donor compared to ureas, owing to the increased acidity of the N-H protons adjacent to the highly polarizable C=S double bond. This structural rigidity and H-bonding capacity are frequently exploited in structure-activity relationship (SAR) optimization.

Table 2: Electrophilic Reactivity Comparison

| Property | Isothiocyanate (-N=C=S) | Isocyanate (-N=C=O) |

| Electrophilicity | Moderate (Chemoselective) | High (Promiscuous) |

| Hydrolytic Stability | High (Stable in atmospheric moisture) | Low (Rapidly hydrolyzes to amine) |

| Coupling Product | Thiourea | Urea |

| H-Bonding Capacity | Strong bidentate donor | Moderate donor |

| Storage Requirements | Stable at 4 °C | Requires strict anhydrous conditions |

Experimental Methodology: Synthesis and Handling

Because 1-(2-isothiocyanatoethyl)-4-methylpiperazine is highly reactive, it is often synthesized in situ or prepared immediately prior to use. The following self-validating protocol details its synthesis from 2-(4-methylpiperazin-1-yl)ethan-1-amine.

Protocol 1: Synthesis via Thiocarbonyl Transfer

Objective: Convert the primary amine to an isothiocyanate while suppressing symmetrical thiourea dimer formation.

Reagents:

-

2-(4-methylpiperazin-1-yl)ethan-1-amine (1.0 eq)

-

1,1'-Thiocarbonyldiimidazole (TCDI) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Purge a round-bottom flask with argon. Causality: Argon displacement prevents ambient moisture from hydrolyzing the highly reactive TCDI reagent.

-

Dissolution: Dissolve the starting amine in anhydrous DCM (0.1 M concentration).

-

Temperature Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The initial nucleophilic attack is exothermic. Low temperatures kinetically favor the formation of the isothiocyanate and suppress the subsequent attack of unreacted primary amine on the newly formed product, which would yield an unwanted symmetrical thiourea.

-

Reagent Addition: Add TCDI dropwise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup & Validation: Quench the reaction with cold water to remove the imidazole byproduct. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum.

-

Self-Validation: Confirm product formation via IR spectroscopy. The appearance of a strong, broad -N=C=S stretching band at ~2100–2150 cm⁻¹ validates successful conversion.

Fig 1. Chemical synthesis workflow from primary amine to thiourea drug candidate.

Applications in Drug Development

Irreversible Ligands for the Dopamine Transporter (DAT)

The piperazine-isothiocyanate motif has been instrumental in neuropharmacology. Researchers have utilized isothiocyanate derivatives of piperazines to synthesize analogues of rimcazole, a carbazole derivative[3].

By attaching the isothiocyanate moiety to the distal nitrogen of the piperazine ring via an alkyl chain, scientists created irreversible alkylating ligands for the dopamine transporter[3]. These ligands bind preferentially to the low-affinity site of DAT. The covalent alkylation results in a dose-dependent reduction in the maximum binding capacity (

Fig 2. Mechanism of irreversible DAT modulation by isothiocyanate ligands.

Synthesis of Antiproliferative Agents

Beyond neurology, 1-(2-isothiocyanatoethyl)-4-methylpiperazine analogues are utilized in oncology. The condensation of malononitrile with isothiocyanates under basic conditions forms bicyclic pyrimido derivatives (merbarone analogues)[4]. The incorporation of the N-methylpiperazine side chain enhances aqueous solubility and cellular permeability, resulting in potent antiproliferative agents capable of halting tumor progression[4].

Protocol for Downstream Application: Thiourea Library Generation

To leverage 1-(2-isothiocyanatoethyl)-4-methylpiperazine in generating a drug library, the following standardized coupling protocol is employed.

Protocol 2: Coupling with Primary/Secondary Amines

Objective: Form a stable thiourea linkage with a target pharmacophore.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(2-isothiocyanatoethyl)-4-methylpiperazine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base. It ensures the target amine remains deprotonated and highly nucleophilic, while its steric bulk prevents it from competing with the target amine for the isothiocyanate.

-

Nucleophile Addition: Slowly add the target primary or secondary amine (1.0 eq) to the solution.

-

Incubation: Stir the reaction mixture at room temperature for 12 hours.

-

Validation & Purification: Monitor the reaction via TLC (using a ninhydrin stain to detect the disappearance of the target amine). Upon completion, precipitate the product by pouring the mixture into ice water, followed by vacuum filtration and purification via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the piperazine ring).

Conclusion

1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a sophisticated chemical tool that bridges the gap between basic structural motifs and covalent target modulation. By understanding the thermodynamic stability and chemoselectivity of the isothiocyanate group, researchers can reliably synthesize thiourea-based therapeutics, ranging from irreversible DAT inhibitors to advanced antiproliferative compounds. Strict adherence to temperature control and anhydrous conditions during its synthesis ensures maximum yield and prevents dimerization, securing its utility in high-throughput drug discovery workflows.

References

-

Isothiocyanate derivatives of 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole): irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry. PubMed. URL: [Link]

-

Bicyclic Basic Merbarone Analogues as Antiproliferative Agents. Molecules (MDPI). URL:[Link]

-

Piperazine: Chemical Properties and Applications. Wikipedia. URL: [Link]

-

Building Blocks Catalogue May 2019 (C8H15N3S Identifiers). Namiki-s. URL:[Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Isothiocyanate derivatives of 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole): irreversible ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bicyclic Basic Merbarone Analogues as Antiproliferative Agents [mdpi.com]

Electrophilic Profiling of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Executive Summary

This guide provides a technical analysis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine , a heterobifunctional reagent combining a "soft" electrophilic isothiocyanate (ITC) headgroup with a solubility-enhancing N-methylpiperazine tail.[1] Unlike simple alkyl isothiocyanates, this molecule exhibits unique pH-dependent reactivity profiles due to the basicity of the piperazine nitrogen (

This document details the electrophilic character, kinetic behavior, and "thiol-to-amine" transfer mechanism that defines its utility in covalent fragment screening and bioconjugation.

Structural & Mechanistic Analysis

The Electrophilic Center (-N=C=S)

The isothiocyanate group functions as a soft electrophile.[1] The central carbon atom is electron-deficient, susceptible to attack by nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory:

-

Kinetic Preference: It reacts rapidly with soft nucleophiles (e.g., thiols in Cysteine/Glutathione) to form dithiocarbamates.

-

Thermodynamic Stability: It forms stable thiourea bonds with harder nucleophiles (e.g., primary amines in Lysine or N-termini).[1]

The Piperazine "Proton Sponge" Effect

The 4-methylpiperazine moiety is not merely a linker; it actively modulates reactivity.[1]

-

Solubility: The tertiary amine ensures high aqueous solubility at physiological pH, preventing the aggregation often seen with hydrophobic aryl ITCs.

-

Local pH Modulation: The basic nitrogen (N4) exists in equilibrium between protonated and unprotonated states. In the unprotonated state, it can act as an intramolecular base, potentially assisting in the deprotonation of incoming nucleophiles, thereby accelerating the reaction rate compared to linear alkyl ITCs.

The "Thiol-to-Amine" Transfer Mechanism

A critical, often overlooked feature of ITC reagents is their reversibility with thiols.[1]

-

Initial Attack: The ITC reacts rapidly with surface-exposed Cysteine residues (reversible).[1]

-

Equilibrium Shift: Because dithiocarbamates are labile, the ITC can dissociate and "hop" to a nearby Lysine residue.

-

Permanent Ligation: The reaction with Lysine forms a stable thiourea, driving the equilibrium to completion.

Implication for Drug Design: This molecule can be used to "scan" a protein surface, initially docking at Cysteine sites before permanently labeling a proximal Lysine.

Visualization: Reaction Pathways[2][3]

The following diagram illustrates the kinetic versus thermodynamic control in the reaction of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine with protein nucleophiles.

Caption: Kinetic trapping by Cysteine (reversible) vs. thermodynamic anchoring by Lysine (irreversible).[1]

Experimental Protocols

Synthesis Verification

Note: While often synthesized in situ, the isolated reagent is stable if stored correctly.

-

Precursor: 1-(2-aminoethyl)-4-methylpiperazine (CAS 934-98-5).[1][2]

-

Reagent: Thiophosgene (

) or -

QC Check: FT-IR is the fastest validation method.[1] Look for the strong, broad characteristic -N=C=S stretch at 2100–2150 cm⁻¹ .

Kinetic Profiling Assay (UV-Vis)

This protocol measures the second-order rate constant (

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4 (physiological) and pH 8.5 (accelerated).

-

Nucleophile: L-Cysteine or Glutathione (GSH) at 10 mM (pseudo-first-order excess).[1]

-

Compound: 100 µM 1-(2-Isothiocyanatoethyl)-4-methylpiperazine in DMSO.

Workflow:

-

Blanking: Zero the spectrophotometer with buffer containing the nucleophile.

-

Initiation: Add the ITC compound to the cuvette. Rapidly mix.

-

Detection: Monitor the decay of the NCS absorbance band at 250 nm (or formation of the dithiocarbamate product at 270–290 nm).

-

Calculation: Plot

vs. time. The slope is

| Parameter | Cysteine (pH 7.4) | Lysine (pH 7.4) | Lysine (pH 8.5) |

| Reaction Type | Reversible | Irreversible | Irreversible |

| Relative Rate | Fast (Minutes) | Slow (Hours) | Moderate |

| Product Stability | Low (Hydrolyzes) | High (Stable) | High (Stable) |

Bioconjugation Protocol (Two-Step Labeling)

To achieve specific labeling of Lysine residues using the "Thiol-Exchange" method:

-

Incubation: Incubate protein (10 µM) with ITC reagent (100 µM) at pH 7.0 for 1 hour. Result: Rapid coverage of surface cysteines.[1]

-

pH Shift: Adjust pH to 8.5 and incubate for 4–12 hours. Result: Promotion of the irreversible transfer to proximal lysines.

-

Quench: Add excess hydroxylamine or hydrazine to scavenge unreacted ITC.

-

Dialysis: Remove small molecule byproducts.

Applications in Drug Discovery[1][2]

Covalent Fragment Screening

The 4-methylpiperazine tail makes this molecule an ideal "warhead" for Fragment-Based Drug Discovery (FBDD).[1]

-

Solubility: High concentration screening is possible without precipitation.

-

Linker Logic: The ethyl linker provides flexibility, allowing the piperazine to interact with solvent-exposed residues while the ITC probes a deep pocket.

Lysosomotropic Agents

The basicity of the N-methylpiperazine (

Safety & Stability (E-E-A-T)

-

Handling: Isothiocyanates are potent sensitizers and lachrymators. Handle only in a fume hood.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, forming the amine and COS.

-

Toxicity: The piperazine moiety is generally well-tolerated, but the electrophilic nature implies potential for haptenization (immune response).

Workflow Visualization

Caption: Operational workflow from synthesis to application selection.

References

-

Podgorski, I. et al. (2024). Reaction kinetics of alkyl isothiocyanates with nucleophiles. Academia.edu. Link

-

Mi, L. et al. (2008). Covalent Binding to Tubulin by Isothiocyanates: A Mechanism of Cell Growth Arrest and Apoptosis. Journal of Biological Chemistry. Link

-

Nakamura, Y. et al. (2009). Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. Chemical Research in Toxicology. Link

-

Dufour, C. et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Link

-

Fisher Scientific. (2024). 1-(2-Aminoethyl)-4-methylpiperazine Product Specification. Link[1]

Sources

An In-depth Technical Guide on the Predicted Biological Activity of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention for their diverse biological activities, most notably their potential as anticancer agents.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the predicted biological activity of a novel hybrid compound, 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, and its logical precursor, 1-(2-aminoethyl)-4-methylpiperazine. By synthesizing the known pharmacological profiles of the isothiocyanate and methylpiperazine moieties, this document offers a scientifically grounded exploration of their potential therapeutic applications, supported by detailed experimental protocols for their evaluation.

Introduction: The Rationale for a Hybrid Molecule

The convergence of two pharmacologically active motifs into a single molecule is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic properties. This guide focuses on the therapeutic potential of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, a compound that marries the electrophilic reactivity and pro-apoptotic effects of the isothiocyanate group with the versatile biological activities of the methylpiperazine scaffold.

The Isothiocyanate Moiety: A Potent Effector of Cellular Pathways

Isothiocyanates are characterized by the -N=C=S functional group and are known for their ability to modulate a variety of cellular processes.[1] Their anticancer effects are attributed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][5] A crucial target of many ITCs is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of the cellular antioxidant response.[6] Activation of Nrf2 by ITCs leads to the transcription of genes encoding detoxifying enzymes and antioxidant proteins, thereby protecting cells from carcinogenic insults.[6] Furthermore, ITCs can influence the NF-κB signaling pathway, which is centrally involved in inflammation and cell survival.[5][6]

The Piperazine Ring: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[7] This simple scaffold is a cornerstone in the design of therapeutic agents due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[3] The presence of the methylpiperazine group, in particular, has been associated with enhanced potency and favorable pharmacokinetic profiles in several drug candidates.

Proposed Precursor and Synthetic Strategy

A logical and efficient synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine would likely proceed from its corresponding primary amine precursor, 1-(2-aminoethyl)-4-methylpiperazine.

Precursor: 1-(2-aminoethyl)-4-methylpiperazine

This precursor is a bifunctional molecule containing a reactive primary amine and a tertiary amine within the methylpiperazine ring. While the primary focus of this guide is the isothiocyanate derivative, the precursor itself may possess intrinsic biological activities worth investigating.

Synthetic Conversion to Isothiocyanate

The transformation of a primary amine to an isothiocyanate can be achieved through several established methods. A common and effective approach involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt in situ, followed by decomposition to the isothiocyanate.

Experimental Protocol: Synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-aminoethyl)-4-methylpiperazine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Dithiocarbamate Formation: Cool the solution in an ice bath and add one equivalent of a base, such as triethylamine, followed by the dropwise addition of one equivalent of carbon disulfide. Allow the reaction to stir at room temperature for 2-4 hours.

-

Isothiocyanate Formation: To the resulting dithiocarbamate salt solution, add one equivalent of a thiophile, such as p-toluenesulfonyl chloride, and continue stirring at room temperature for an additional 12-16 hours.[8]

-

Workup and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Isothiocyanatoethyl)-4-methylpiperazine.[9]

Predicted Biological Activity of the Precursor and Target Compound

The biological activities of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine and its precursor are predicted based on the known properties of their constituent chemical moieties.

Biological Profile of the Precursor: 1-(2-aminoethyl)-4-methylpiperazine

Derivatives of piperazine are known to exhibit a range of pharmacological effects.[3] It is plausible that 1-(2-aminoethyl)-4-methylpiperazine could demonstrate:

-

Antimicrobial Activity: Piperazine derivatives have shown activity against various bacterial and fungal strains.[3] The basic nitrogen atoms can interact with microbial cell membranes, leading to disruption and cell death.

-

Anticancer Activity: Some piperazine-containing compounds have exhibited cytotoxic effects against cancer cell lines.[4][10]

Predicted Biological Profile of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine

The introduction of the isothiocyanate group is expected to significantly enhance the anticancer and potentially the antimicrobial properties of the molecule.

-

Anticancer Activity: This is the most anticipated biological activity. The compound is predicted to inhibit the growth of various cancer cells.[1] The proposed mechanisms of action include:

-

Induction of Apoptosis: The isothiocyanate moiety can react with cellular thiols, such as glutathione, leading to the generation of reactive oxygen species (ROS) and subsequent activation of caspase-dependent apoptotic pathways.[2][11]

-

Cell Cycle Arrest: The compound may cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cell proliferation.[10][12]

-

Modulation of Signaling Pathways: The molecule is expected to activate the Nrf2 pathway, leading to the expression of cytoprotective genes, and inhibit the pro-survival NF-κB pathway.[5][6]

-

-

Antimicrobial Activity: Isothiocyanates have demonstrated activity against a range of human pathogens.[13] The combination of the piperazine ring and the isothiocyanate group may lead to a synergistic antimicrobial effect. The proposed mechanism involves the disruption of microbial membrane integrity and the inhibition of essential enzymes.[13]

Methodologies for Biological Evaluation

To validate the predicted biological activities, a series of in vitro assays are recommended.

Evaluation of Anticancer Activity

4.1.1 Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.[14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine and its precursor for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

4.1.2 Apoptosis Assay (Caspase-3 Activity)

Activation of caspase-3 is a key event in the execution phase of apoptosis.[11]

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Caspase-3 Activity Measurement: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of caspase-3 in the cell lysates according to the manufacturer's instructions.

4.1.3 Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Evaluation of Antimicrobial Activity

4.2.1 Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Visualization

Table 1: Hypothetical IC50 Values for 1-(2-Isothiocyanatoethyl)-4-methylpiperazine and its Precursor against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) after 48h |

| 1-(2-aminoethyl)-4-methylpiperazine | MCF-7 (Breast) | >100 |

| A549 (Lung) | >100 | |

| HCT116 (Colon) | 85.2 | |

| 1-(2-Isothiocyanatoethyl)-4-methylpiperazine | MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 8.7 | |

| HCT116 (Colon) | 5.3 | |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 |

| A549 (Lung) | 0.8 | |

| HCT116 (Colon) | 0.3 |

Diagrams

Caption: Signaling pathways modulated by the ITC.

Conclusion and Future Directions

The conjugation of an isothiocyanate moiety with a methylpiperazine scaffold presents a promising strategy for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. The predicted biological profile of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, based on the well-documented activities of its constituent parts, warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and related compounds. Future studies should focus on in vivo efficacy and toxicity profiling to fully assess the therapeutic potential of this novel class of hybrid molecules.

References

- BenchChem. A Comparative Analysis of Isothiocyanates in Cancer Research: Unveiling a Potent Arsenal for Drug Development.

- Zhang, Y.

- PubMed. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... (2024).

- AACR Journals. Selected isothiocyanates rapidly induce growth inhibition of cancer cells (2003).

- Oregon State University.

- PMC. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells (2016).

- Frontiers. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.

- Organic Syntheses Procedure. Isothiocyanic acid, methyl ester.

- Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy (2023).

- Wikipedia. Piperazine.

- The Royal Society of Chemistry.

- Organic Chemistry Portal.

- PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

- ResearchGate.

- ResearchGate. The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity (2025).

- Jeon, J., & Shin, C. G. Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80.

- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 (2023).

- PMC - NIH.

- PMC.

- PMC. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections (2018).

- MDPI.

- BenchChem. A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues.

- ResearchGate. Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test (PDF).

- The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions (2025).

- MDPI.

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cau.scholarworks.kr [cau.scholarworks.kr]

- 12. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Synthesis Protocol: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Abstract: This document provides a detailed guide for the synthesis of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, a valuable bifunctional building block for pharmaceutical and medicinal chemistry research. Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R-N=C=S functional group. They are widely recognized for their biological activities and serve as versatile intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles.[1][2] This protocol details two robust and validated synthetic routes starting from the commercially available primary amine, 1-(2-aminoethyl)-4-methylpiperazine. The primary recommended method involves the decomposition of an in situ generated dithiocarbamate salt, a widely adopted strategy that avoids the use of highly toxic reagents.[3][4] An alternative method utilizing 1,1'-thiocarbonyldiimidazole (TCDI) is also presented, offering a mild and efficient pathway. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and safety considerations.

Introduction and Strategic Overview

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The isothiocyanate functional group is a reactive electrophile that readily undergoes addition reactions with nucleophiles such as amines and thiols, making it an ideal tool for bioconjugation and the synthesis of thiourea-based compounds with diverse therapeutic potential.[1] The target compound, 1-(2-Isothiocyanatoethyl)-4-methylpiperazine, combines these two key features, positioning it as a significant precursor for creating novel chemical entities in drug discovery programs.

The conversion of primary amines to isothiocyanates is a cornerstone transformation in organic synthesis. Historically, this was achieved using thiophosgene (CSCl₂), an effective but extremely toxic and hazardous reagent.[1][3] Modern synthetic chemistry has largely moved towards safer, more accessible methods. The most prevalent and versatile of these is the two-step, one-pot synthesis via a dithiocarbamate intermediate. This approach involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base, followed by desulfurization with a suitable agent to yield the final isothiocyanate.[4][5][6]

This guide will focus on two primary synthetic strategies, outlined below.

Caption: Overview of synthetic routes to the target isothiocyanate.

Protocol 1: Synthesis via Dithiocarbamate Decomposition

This method is highly reliable and scalable. It proceeds by first forming a triethylammonium dithiocarbamate salt, which is then decomposed using tosyl chloride (p-toluenesulfonyl chloride) as the desulfurizing agent.[7] The choice of tosyl chloride is based on its effectiveness, commercial availability, and relatively straightforward workup.[6]

Reaction Mechanism

Caption: Mechanism of isothiocyanate formation via dithiocarbamate.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Molarity/Purity | Amount (mmol) | Quantity | Supplier Example |

| 1-(2-Aminoethyl)-4-methylpiperazine | 143.24 | >98% | 10.0 | 1.43 g | Sigma-Aldrich |

| Triethylamine (Et₃N) | 101.19 | >99%, anhydrous | 30.0 | 4.18 mL | Sigma-Aldrich |

| Carbon Disulfide (CS₂) | 76.14 | >99%, anhydrous | 12.0 | 0.72 mL | Sigma-Aldrich |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | >98% | 11.0 | 2.10 g | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous | - | 100 mL | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Saturated aq. | - | 50 mL | - |

| Brine | - | Saturated aq. | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | - | ~5 g | Fisher Scientific |

| Silica Gel | - | 230-400 mesh | - | As needed | - |

| Ethyl Acetate/Hexanes | - | HPLC Grade | - | As needed | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(2-aminoethyl)-4-methylpiperazine (1.43 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (4.18 mL, 30.0 mmol) to the stirred solution. Causality: The base is crucial for deprotonating the amine and forming the dithiocarbamate salt intermediate.

-

Dithiocarbamate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (0.72 mL, 12.0 mmol) dropwise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes. A pale yellow precipitate of the dithiocarbamate salt may form.

-

Desulfurization: In a separate flask, dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been completely consumed.

-

Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Causality: Washing removes water-soluble byproducts and salts, while drying removes residual water before solvent evaporation.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) to afford the pure 1-(2-isothiocyanatoethyl)-4-methylpiperazine.

Protocol 2: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)

This method provides a milder alternative to the dithiocarbamate route and avoids the use of the highly volatile and flammable carbon disulfide. TCDI is a stable, crystalline solid that serves as a safe and effective thiophosgene equivalent.[8][9][10] The reaction is often clean, with imidazole as the primary byproduct, which is easily removed by an aqueous wash.[8]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Purity | Amount (mmol) | Quantity | Supplier Example |

| 1-(2-Aminoethyl)-4-methylpiperazine | 143.24 | >98% | 5.0 | 0.72 g | Sigma-Aldrich |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 178.22 | >97% | 6.0 | 1.07 g | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous | - | 50 mL | Fisher Scientific |

| Water (Deionized) | 18.02 | - | - | 50 mL | - |

| Brine | - | Saturated aq. | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | - | ~5 g | Fisher Scientific |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-aminoethyl)-4-methylpiperazine (0.72 g, 5.0 mmol) in anhydrous dichloromethane (30 mL).

-

Reagent Addition: Add 1,1'-thiocarbonyldiimidazole (1.07 g, 6.0 mmol, 1.2 equiv.) to the solution in one portion at room temperature.[8]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. The reaction is typically complete within this timeframe.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 25 mL) to remove the imidazole byproduct.

-

Extraction and Drying: Separate the organic layer, and extract the combined aqueous layers with dichloromethane (15 mL). Combine all organic fractions, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in Protocol 1 to yield the pure product.

Product Characterization and Validation

The identity and purity of the synthesized 1-(2-isothiocyanatoethyl)-4-methylpiperazine should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the methyl group on the piperazine, the methylene protons of the piperazine ring, and the two ethylenic bridges.

-

¹³C NMR: The key signal to identify is the carbon of the isothiocyanate group (N=C =S), which typically appears in the range of 130-140 ppm.

-

FT-IR Spectroscopy: A strong, characteristic, and broad absorption band for the asymmetric stretch of the -N=C=S group should be observed around 2050-2150 cm⁻¹.

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Storage

5.1. General Safety Precautions:

-

All manipulations must be performed in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[11]

-

An eyewash station and safety shower should be readily accessible.

5.2. Reagent-Specific Hazards:

-

Carbon Disulfide (CS₂): Extremely flammable liquid and vapor. Highly toxic and can be harmful if inhaled or absorbed through the skin. Handle with extreme care away from ignition sources.

-

Tosyl Chloride (TsCl): Causes severe skin burns and eye damage. It is also a lachrymator. Avoid inhalation of dust.

-

Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and harmful if inhaled.

-

Isothiocyanates (Product): Isothiocyanates are often lachrymatory (tear-inducing) and can be skin and respiratory irritants. Handle the final product with care.[11]

5.3. Storage and Handling:

-

The final product, 1-(2-isothiocyanatoethyl)-4-methylpiperazine, should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

-

For long-term stability, store at refrigerated temperatures (2-8 °C).

References

-

Hegedus, L., et al. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(15), 4978. [Link]

-

Kaur, M., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. RSC Publishing. [Link]

-

Park, S., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Ábrányi-Balogh, P. (2021). Isothiocyanate Synthesis Using Elemental Sulfur. Encyclopedia MDPI. [Link]

-

Frankowski, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. [Link]

-

Park, S., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Li, J., et al. (2014). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 19(6), 7502-7513. [Link]

-

Ábrányi-Balogh, P., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5472. [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate? [Link]

-

Ding, F., et al. (2009). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 14(1), 164-173. [Link]

-

Moltus Research Laboratories. (2022). 1,1'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. 1,1′-チオカルボニルジイミダゾール ≥95.0% (S) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Covalent Coupling of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine to Proteins

Executive Summary

1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a specialized, bifunctional-like chemical modifier utilized in protein engineering and bioconjugation. Unlike traditional fluorophore-isothiocyanates, this reagent is specifically designed to covalently attach a basic, ionizable 4-methylpiperazine moiety to the surface of proteins or peptides. This modification is strategically employed to engineer the isoelectric point (pI) of a protein, enhance its aqueous solubility at physiological pH, or introduce a highly efficient positive-charge tag to amplify ionization signals in Mass Spectrometry (MS). This guide details the mechanistic principles, quantitative parameters, and a self-validating protocol for executing this conjugation.

Mechanistic Principles & Causality

The conjugation of 1-(2-Isothiocyanatoethyl)-4-methylpiperazine to a protein relies on the highly efficient nucleophilic addition of a primary amine to the electrophilic central carbon of the isothiocyanate group, resulting in a stable thiourea linkage 1[1].

The Causality of pH:

This reaction is strictly pH-dependent. Proteins present primary amines at their N-terminus (pKa ~7–8) and on the

The Causality of Buffer Selection: Because the isothiocyanate warhead reacts indiscriminately with primary amines, the reaction buffer must be entirely free of competing amine-containing compounds (e.g., Tris, glycine, or ammonium salts). Sodium carbonate/bicarbonate or sodium borate buffers are the industry standards for maintaining the necessary alkaline environment without introducing competitive nucleophiles 3[3].

Mechanistic pathway of isothiocyanate-amine conjugation.

Quantitative Parameters for Conjugation

To achieve reproducible degrees of labeling (DoL) while preventing protein precipitation, the following parameters must be strictly controlled:

| Parameter | Optimal Range | Mechanistic Rationale |

| Protein Concentration | 2.0 – 10.0 mg/mL | High concentration favors bimolecular reaction kinetics over the competing hydrolysis of the isothiocyanate reagent. |

| Conjugation pH | 8.5 – 9.5 | Ensures sufficient deprotonation of target lysine |

| Molar Excess of Reagent | 10x – 50x | Compensates for competitive hydrolysis in aqueous media and ensures the desired density of piperazine tags. |

| Organic Co-solvent | < 10% (v/v) | Maintains the solubility of the hydrophobic isothiocyanate reagent without inducing protein denaturation. |

| Reaction Temperature | 20°C – 25°C (RT) | Balances the reaction rate with protein stability; a 2-hour incubation is typically sufficient for maximal labeling. |

Self-Validating Conjugation Protocol

Workflow for 1-(2-Isothiocyanatoethyl)-4-methylpiperazine protein conjugation.

Phase 1: Protein Preparation

Causality: Amine-containing buffers act as competitive nucleophiles, irreversibly consuming the isothiocyanate reagent. Exchanging into an amine-free buffer ensures optimal labeling efficiency.

-

Equilibrate a desalting column (e.g., Sephadex G-25) or dialysis cassette with Conjugation Buffer (0.1 M Sodium Carbonate/Bicarbonate, pH 9.0).

-

Process the protein sample to exchange the buffer.

-

Self-Validation Check: Measure the protein concentration using A280 or a BCA assay before and after the exchange. A recovery of >85% validates that the protein has not precipitated during the alkaline pH shift. Adjust the final concentration to 2–10 mg/mL.

Phase 2: Reagent Solubilization

Causality: Isothiocyanates are susceptible to hydrolysis in aqueous environments, forming unreactive primary amines. Preparing the stock in a dry organic solvent prevents premature degradation.

-

Weigh out 1-(2-Isothiocyanatoethyl)-4-methylpiperazine (MW: 185.29 g/mol ).

-

Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM to 50 mM stock solution.

-

Critical Note: Prepare this solution immediately before use. Do not store reconstituted isothiocyanates.

Phase 3: Conjugation Reaction

Causality: A molar excess drives the bimolecular reaction kinetics to completion, while limiting the organic solvent prevents protein unfolding.

-

Calculate the required volume of the reagent stock to achieve a 20-fold molar excess over the protein.

-

Slowly add the reagent stock to the protein solution while gently vortexing.

-

Self-Validation Check: Observe the solution during addition. A transient micro-cloudiness may appear; ensure the final DMSO concentration remains strictly below 10% (v/v) to prevent irreversible protein precipitation.

-

Incubate the reaction mixture for 2 hours at room temperature (20°C–25°C) with continuous, gentle end-over-end mixing.

Phase 4: Quenching and Purification

Causality: Adding an excess of a low-molecular-weight primary amine rapidly consumes any remaining unreacted isothiocyanate, preventing off-target crosslinking during the purification phase.

-

Add 1 M Glycine (pH 8.0) to the reaction mixture to achieve a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

-

Purify the conjugated protein from the quenched byproducts using Size Exclusion Chromatography (SEC) or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4).

-

Self-Validation Check: During SEC purification, monitor the UV absorbance at 280 nm. The appearance of two distinct peaks—the high-molecular-weight protein conjugate in the void volume, followed by the low-molecular-weight quenched reagent—validates the successful separation of the conjugate.

Analytical Validation & Troubleshooting

Validation via Mass Spectrometry (MS)

Because 1-(2-Isothiocyanatoethyl)-4-methylpiperazine couples via an addition reaction (no leaving group is lost), each successful conjugation event adds exactly 185.29 Da to the mass of the protein. Intact protein analysis via ESI-MS or MALDI-TOF will reveal a mass shift corresponding to

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Degree of Labeling (DoL) | Buffer contained primary amines (e.g., Tris) or pH was too low (< 8.0). | Verify buffer composition and confirm pH is 8.5–9.5 prior to reagent addition. |

| Protein Precipitation | Organic solvent (DMSO) exceeded 10% (v/v) or over-labeling caused hydrophobic aggregation. | Reduce reagent molar excess (e.g., to 10x) or use a more concentrated reagent stock to minimize DMSO volume. |

| Inconsistent MS Signals | Reagent hydrolyzed prior to conjugation due to moisture in DMSO. | Use strictly anhydrous, sealed DMSO and prepare the reagent stock immediately before use. |

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate.4

-

Reaction mechanism of acetyl isothiocyanate with primary amines. - BenchChem. 1

-

Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC). - BenchChem. 3

-

Introduction to Amine Modification—Section 1.1. - Thermo Fisher Scientific. 2

Sources

Application Note: Synthesis of Substituted Thioureas Using 1-(2-Isothiocyanatoethyl)-4-methylpiperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: 1-(2-Isothiocyanatoethyl)-4-methylpiperazine (CAS: 70825-74-0)

Introduction & Mechanistic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds is as critical as establishing target affinity. 1-(2-Isothiocyanatoethyl)-4-methylpiperazine is a highly versatile, bifunctional building block designed to address common physicochemical liabilities—such as poor aqueous solubility—while seamlessly linking pharmacophores.

The rationale for utilizing this specific isothiocyanate is twofold:

-

Electrophilic Reactivity: The isothiocyanate group (-N=C=S) serves as a highly efficient electrophilic center. It undergoes rapid nucleophilic addition with primary or secondary amines to form stable thiourea linkages [1].

-

Physicochemical Tuning: The 4-methylpiperazine tail introduces a basic, ionizable tertiary amine (pKa ~9.0). This modification dramatically enhances the aqueous solubility of the resulting thiourea in physiological media and provides a convenient chemical handle for purification via acid-base extraction, bypassing tedious chromatography [2].

Figure 1: Structural components and functional causality of the bifunctional building block.

Experimental Design & Reaction Causality

The synthesis of thioureas from isothiocyanates is generally a high-yielding process, but the reaction conditions must be tailored to the electronic and steric nature of the nucleophilic amine.

-

Solvent Causality: We strongly recommend aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Protic solvents (like methanol) can act as competing nucleophiles at elevated temperatures, leading to unwanted carbamothioate byproducts.

-

Temperature Causality: Aliphatic amines are highly nucleophilic and react exothermically at room temperature. Conversely, aromatic amines (anilines) suffer from delocalization of their nitrogen lone pair into the aromatic ring, reducing nucleophilicity. These require elevated temperatures (60°C in THF) or the addition of a catalytic base (e.g., Triethylamine) to accelerate the proton transfer step [3].

Table 1: Optimization of Reaction Conditions for Thiourea Synthesis

| Amine Nucleophile Type | Recommended Solvent | Temperature | Time (h) | Additive / Catalyst | Expected Yield (%) |

| Aliphatic (Primary) | DCM | 0°C to RT | 1 - 2 | None | > 90% |

| Aliphatic (Secondary) | THF | RT | 2 - 4 | None | 85 - 95% |

| Aromatic (Aniline) | THF | 60°C (Reflux) | 6 - 12 | Et₃N (0.1 eq) | 70 - 85% |

| Sterically Hindered | Toluene | 80°C | 12 - 24 | DMAP (0.1 eq) | 50 - 70% |

Reaction Pathway & Experimental Workflow

The reaction proceeds via the nucleophilic attack of the amine on the central carbon of the isothiocyanate, forming a zwitterionic intermediate. A subsequent rapid intra- or intermolecular proton transfer yields the neutral thiourea.

Figure 2: Mechanistic workflow for thiourea synthesis utilizing the bifunctional isothiocyanate.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a target thiourea using a standard aliphatic or moderately reactive aromatic amine. It incorporates a self-validating system to ensure experimental integrity at every step.

Phase 1: Reagent Preparation and Reaction Execution

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

-

Dissolution: Dissolve the target amine (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM (or THF for less reactive amines). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 1-(2-Isothiocyanatoethyl)-4-methylpiperazine (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 5 minutes to prevent localized heating and side reactions.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours.

Phase 2: Reaction Monitoring (Self-Validating Step)

-

TLC Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) containing 1% aqueous NH₄OH.

-

Visualization: The starting isothiocyanate is UV-inactive but stains intensely with iodine vapor. The product thiourea will exhibit a significantly lower Retention Factor (

) due to increased polarity. Because of the piperazine ring, the product will uniquely stain bright orange with Dragendorff’s reagent , validating the successful incorporation of the basic moiety.

Phase 3: "Catch-and-Release" Purification

Because the product contains a basic piperazine ring, you can bypass silica gel chromatography by exploiting its pKa (~9.0).

-

Acidic Catch: Transfer the reaction mixture to a separatory funnel. Add 15 mL of 1M HCl. The target thiourea will protonate at the piperazine nitrogen and partition into the aqueous layer. Extract the organic layer, which now contains unreacted neutral impurities, and discard it.

-

Aqueous Wash: Wash the acidic aqueous layer with an additional 10 mL of DCM to remove trace lipophilic impurities.

-

Basic Release: Carefully basify the aqueous layer by adding 2M NaOH dropwise until the pH reaches >10 (verify with pH paper). The aqueous layer will turn cloudy as the target thiourea deprotonates and crashes out of the solution.

-

Final Extraction: Extract the basified aqueous layer with DCM (3 x 15 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure thiourea.

Troubleshooting & Field Insights

-

Symptom: Low yield with sterically hindered anilines.

-

Causality & Fix: Steric bulk prevents the optimal trajectory for nucleophilic attack. Switch the solvent to Toluene, add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to act as an acyl-transfer-like catalyst, and heat to 80°C [3].

-

-

Symptom: Product is lost during the acid-base extraction.

-

Causality & Fix: The thiourea linkage itself is slightly acidic. If the pH during the "Basic Release" step is pushed too high (e.g., pH > 13), the thiourea nitrogen may deprotonate, causing the molecule to act as an anion and remain in the aqueous phase. Carefully titrate to exactly pH 10-10.5.

-

References

-

Maddani, M. R., & Prabhu, K. R. (2010). "A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

Aly, A. A., et al. (2007). "One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate." PubMed Central (PMC). URL:[Link]

optimal pH conditions for isothiocyanate-amine coupling

Topic: Optimal pH Conditions for Isothiocyanate-Amine Coupling Document Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists

Executive Summary: The "Goldilocks" Window of pH 9.0

The conjugation of isothiocyanates (ITCs) to primary amines is a cornerstone of bioconjugation, widely used for fluorescent labeling (e.g., FITC), radiolabeling, and crosslinking. However, the reaction is governed by a critical kinetic trade-off: nucleophilicity vs. hydrolysis.

Success relies on maintaining a pH window of 8.5 – 9.5 .[1]

-

Below pH 8.0: The target amines are protonated (

) and non-nucleophilic, halting the reaction. -

Above pH 10.0: The concentration of hydroxide ions (

) increases exponentially, accelerating the hydrolysis of the isothiocyanate group into non-reactive thiocarbamates, effectively destroying the reagent before conjugation occurs.

This guide details the mechanistic rationale for this narrow window and provides a robust, self-validating protocol for high-efficiency coupling.

Mechanistic Deep Dive: The Kinetic Competition

The formation of a stable thiourea linkage requires the nucleophilic attack of an unprotonated amine on the electrophilic carbon of the isothiocyanate group (

The pKa Dilemma

Proteins present two distinct classes of primary amines, each with unique acid-dissociation constants (pKa):

-

-Amino groups (N-terminus): pKa

-

-Amino groups (Lysine side chains): pKa

At physiological pH (7.4), lysine residues are almost entirely protonated (

The Hydrolysis Trap

Water and hydroxide ions act as competing nucleophiles. While amines are better nucleophiles than water, the molar concentration of water (55 M) is vastly higher than that of the protein. As pH rises, hydroxide concentration increases, catalyzing the hydrolysis of ITC into an unstable thiocarbamate, which eventually decomposes to the original amine and carbonyl sulfide (COS).

Visualizing the Reaction Pathways

Caption: Kinetic competition between desirable thiourea formation (Pathway A) and irreversible hydrolysis (Pathway B). High pH accelerates both, necessitating a balanced optimization.

Buffer Selection Strategy

The choice of buffer is as critical as the pH itself. You must avoid "amine-contaminating" buffers that act as scavenger nucleophiles.

| Buffer System | Suitability | pH Range | Notes |

| Carbonate / Bicarbonate | Optimal | 9.0 – 9.5 | The gold standard. Provides high buffering capacity at the target pH without interfering amines. |

| Borate | Good | 8.5 – 9.5 | A viable alternative if carbonate is incompatible with the specific protein. |

| Phosphate (PBS) | Sub-optimal | 7.2 – 7.5 | pH is generally too low for efficient Lysine labeling. Good for N-terminal specific labeling. |

| Tris (Tris-hydroxymethyl-aminomethane) | FORBIDDEN | N/A | Contains a primary amine.[2][5][6][7] Will react with ITC and completely quench the labeling reagent. |

| Glycine | FORBIDDEN | N/A | Contains a primary amine.[2][5][7][8] Will quench the reaction. |

Protocol: High-Efficiency FITC Labeling of IgG

This protocol is designed for the conjugation of Fluorescein Isothiocyanate (FITC) to an antibody (IgG), but the chemistry applies to any ITC-amine coupling.

Prerequisites:

-

Protein: Purified IgG (Concentration > 2 mg/mL). Lower concentrations lead to poor kinetics due to hydrolysis competition.

-

Reagent: FITC (Store desiccated at -20°C).

-

Buffer: 0.1 M Sodium Carbonate, pH 9.0.

Step-by-Step Methodology

1. Buffer Exchange (Critical Pre-step) Most antibodies are stored in PBS or Tris. You must exchange the buffer to Carbonate pH 9.0.

-

Method: Use a desalting column (e.g., PD-10 or Zeba Spin) or dialysis cassette equilibrated with 0.1 M Sodium Carbonate, pH 9.0.

-

Verification: Check the pH of the flow-through. It must be 9.0.[5][9][10]

2. Reagent Preparation

-

Dissolve FITC in anhydrous DMSO or DMF at 1 mg/mL immediately before use.

-

Why: ITCs are unstable in water. Do not prepare aqueous stock solutions.

3. Conjugation Reaction

-

Calculate the molar ratio.[9][11] For IgG, a 15:1 to 20:1 molar excess of FITC is standard.

-

Add the FITC solution dropwise to the protein solution while gently vortexing.

-

Constraint: Keep the final volume of organic solvent (DMSO/DMF) below 10% (v/v) to prevent protein precipitation.[8]

-

Incubation: Incubate for 1 hour at Room Temperature or overnight at 4°C in the dark.

4. Quenching (Optional but Recommended)

-

Add 50 mM Ethanolamine or Tris (pH 8.0) and incubate for 15 minutes.

-

Mechanism:[7][12][13] The excess amine rapidly scavenges any remaining unreacted ITC, preventing non-specific binding during purification.

5. Purification

-

Remove unreacted dye using a Gel Filtration column (Sephadex G-25) equilibrated with PBS (pH 7.4).[6]

-

Note: PBS is used here to return the protein to a physiological storage buffer.

Troubleshooting & Optimization

Problem: Low Degree of Labeling (DOL)

-

Root Cause 1: pH too low. If the reaction pH dropped below 8.5, lysine reactivity is negligible. Fix: Verify buffer pH and capacity.

-

Root Cause 2: Competing Amines. Did the original buffer contain Tris or Glycine? Fix: Perform a more rigorous dialysis/buffer exchange.

-

Root Cause 3: Hydrolyzed Reagent. Was the FITC stock old or exposed to moisture? Fix: Use fresh anhydrous DMSO and dry ITC powder.

Problem: Protein Precipitation

-

Root Cause: Over-labeling. modifying too many lysines changes the isoelectric point (pI) and hydrophobicity of the protein. Fix: Reduce the molar excess of ITC (e.g., from 20x to 10x).

-

Root Cause: pH Shock. Some proteins are unstable at pH 9.0. Fix: Try pH 8.5 with a longer incubation time (4 hours).

Problem: High Background / Non-Specific Binding

-

Root Cause: Free Dye. Incomplete purification. Fix: Use a longer gel filtration column or perform two rounds of dialysis.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[9]

- The definitive text on bioconjugation chemistry, detailing the pKa/hydrolysis trade-offs.

-

Thermo Fisher Scientific.

- Authoritative guide on the kinetics of isothiocyan

-

Sigma-Aldrich (Merck).

- Standard industrial protocol confirming the use of Carbonate-Bicarbonate buffer

-

Banks, P. R., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry.[2][10]

- Comparative analysis of ITC stability and reactivity vs. NHS esters.

Sources

- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. peptideweb.com [peptideweb.com]

- 3. Amino Acids - Lysine [biology.arizona.edu]

- 5. youdobio.com [youdobio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. timothyspringer.org [timothyspringer.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]

- 13. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Surface Functionalization using 1-(2-Isothiocyanatoethyl)-4-methylpiperazine